
1-Bromo-3-chloro-5-fluoro-2-iodobenzene
Übersicht
Beschreibung
1-Bromo-3-chloro-5-fluoro-2-iodobenzene is an aromatic compound with the molecular formula C6H2BrClFI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring.
Wirkmechanismus
Target of Action
It’s known that halogenated benzene compounds often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
It’s known that halogenated benzene compounds can participate in electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a deprotonation step, yielding a substituted benzene ring .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and lipophilicity, can influence its adme properties .
Result of Action
It’s known that the compound can be used in the preparation of various organic compounds for organic electronic devices .
Action Environment
The action of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C and protected from light to maintain its stability .
Biochemische Analyse
Biochemical Properties
1-Bromo-3-chloro-5-fluoro-2-iodobenzene plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds for electronic devices . It interacts with various enzymes and proteins, although specific interactions are not well-documented. The compound’s halogen atoms may facilitate interactions with biomolecules through halogen bonding, influencing enzyme activity and protein conformation.
Cellular Effects
The effects of this compound on cellular processes are not extensively studied. Its structure suggests potential impacts on cell signaling pathways and gene expression. The presence of multiple halogens could affect cellular metabolism by altering the activity of metabolic enzymes and influencing the expression of genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound may exert its effects through binding interactions with biomolecules. The compound’s halogen atoms can form halogen bonds with nucleophilic sites on enzymes and proteins, potentially leading to enzyme inhibition or activation. These interactions could result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound over time are crucial factors. The compound’s effects on cellular function may change with prolonged exposure, potentially leading to long-term alterations in cellular processes. Studies on its stability and degradation are necessary to understand its temporal effects fully .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound may have minimal effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and toxicity levels is essential for determining safe and effective dosages in biochemical studies .
Transport and Distribution
Within cells and tissues, this compound is likely transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical effects. Understanding the transport mechanisms is crucial for predicting the compound’s behavior in biological systems .
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene typically involves multi-step reactions. One common method is the Suzuki cross-coupling reaction, where 1-bromo-3-chloro-5-iodobenzene is reacted with arylboronic acids to introduce the fluorine substituent . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Bromo-3-chloro-5-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, halogenated benzenes generally undergo such reactions under appropriate conditions.
Coupling Reactions: The Suzuki cross-coupling reaction is a notable example, where the compound reacts with arylboronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield biaryl derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-chloro-5-fluoro-2-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of biologically active compounds.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-chloro-5-fluoro-2-iodobenzene can be compared with other halogenated benzenes, such as:
1-Bromo-3-chloro-2-fluoro-5-iodobenzene: Similar in structure but with different positions of the halogen atoms.
1-Bromo-5-chloro-3-fluoro-2-iodobenzene: Another positional isomer with distinct chemical properties.
The uniqueness of this compound lies in its specific arrangement of halogen atoms, which influences its reactivity and applications in organic synthesis and material science.
Eigenschaften
IUPAC Name |
1-bromo-3-chloro-5-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPDPJBTIWKLDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


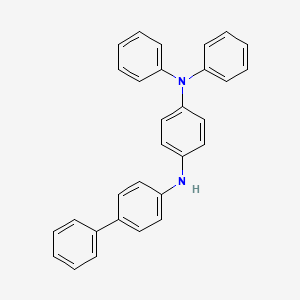

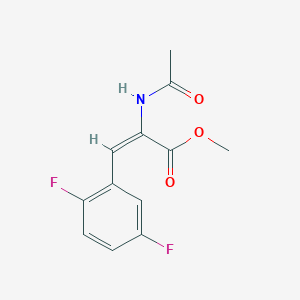
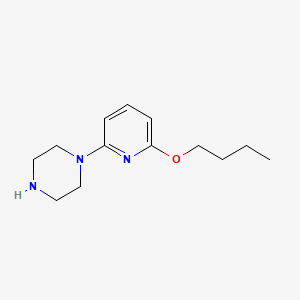

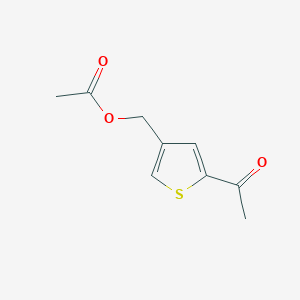
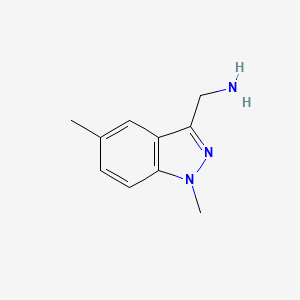
![rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid](/img/structure/B1437795.png)
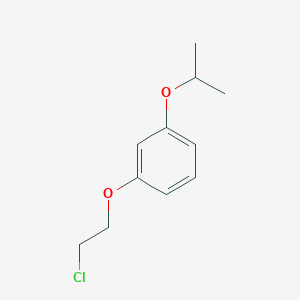
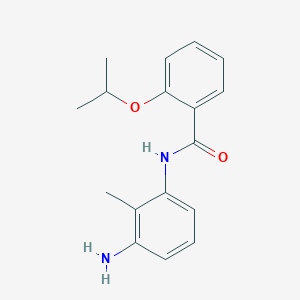
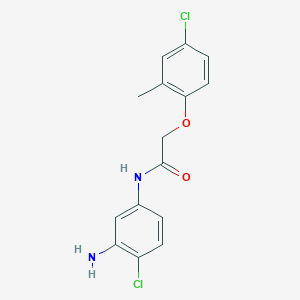
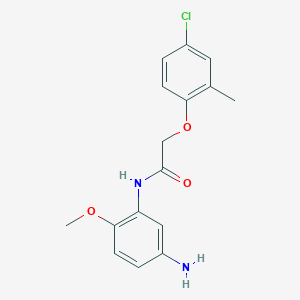
![N-Ethyl-2-[(4-methylphenyl)thio]ethanamine](/img/structure/B1437805.png)

